molecular formula C14H12N2 B12073318 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine

6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12073318
M. Wt: 208.26 g/mol
InChI Key: BADNKBXHWCTPPD-UHFFFAOYSA-N
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Description

6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine is an organic compound that belongs to the class of pyrrolopyridines. This compound features a pyrrolo[3,2-b]pyridine core substituted with a meta-tolyl group at the 6-position. Pyrrolopyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-nitropyridine and m-toluidine.

    Formation of Intermediate: The initial step involves the nucleophilic aromatic substitution reaction between 2-bromo-3-nitropyridine and m-toluidine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under basic conditions to form the pyrrolo[3,2-b]pyridine core.

    Reduction: The nitro group is then reduced to an amine, typically using hydrogenation or a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient catalysts and solvents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the tolyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-(p-Tolyl)-1H-pyrrolo[3,2-b]pyridine: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    6-Phenyl-1H-pyrrolo[3,2-b]pyridine: Features a phenyl group instead of a tolyl group.

    6-(m-Methoxyphenyl)-1H-pyrrolo[3,2-b]pyridine: Contains a methoxy group on the phenyl ring.

Uniqueness

6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine is unique due to the specific positioning of the tolyl group, which can influence its electronic properties and reactivity. This positioning can lead to distinct biological activities and chemical behaviors compared to its analogs.

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

6-(3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C14H12N2/c1-10-3-2-4-11(7-10)12-8-14-13(16-9-12)5-6-15-14/h2-9,15H,1H3

InChI Key

BADNKBXHWCTPPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C=CN3)N=C2

Origin of Product

United States

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